molecular formula C26H24ClN3O2S B2687199 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine CAS No. 860610-61-3

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine

Cat. No. B2687199
M. Wt: 478.01
InChI Key: WMMWASYIEYFGLR-GOHOYNSJSA-N
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Description

This compound is a quinazolinimine derivative with a complex structure. It has a quinazoline core, which is a bicyclic compound containing two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a sulfanyl group (-SH), a methoxy group (-OCH3), and a phenyl group (a benzene ring). The molecular formula is C26H24ClN3O2S and the molecular weight is 478.011.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core, the introduction of the methoxy groups, and the attachment of the phenyl and chlorophenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound contains several functional groups that could potentially undergo various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its molecular formula and structure, such as its molecular weight (478.011) and possibly its solubility and stability.


Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives are synthesized through various chemical reactions, indicating their versatility and potential for modification to explore different biological activities. For instance, the synthesis of novel 4(3H)-quinazolinone derivatives with potential anti-inflammatory and analgesic properties has been reported, demonstrating the compound's utility in medicinal chemistry research (Farag et al., 2012). Similarly, another study achieved the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the chemical versatility and potential applications of these compounds in research (Saitoh et al., 2001).

Potential Biological Activities

Research into quinazolinone derivatives also explores their potential biological activities. For example, the synthesis and biological evaluation of quinazoline-4-thiones revealed compounds with antimycobacterial, photosynthesis-inhibiting, and antialgal activity, suggesting their potential use in addressing infectious diseases and studying biological processes (Kubicová et al., 2003). Another study focused on synthesizing new quinazolinones as potential antimicrobial agents, further indicating the compound's relevance in developing new treatments for microbial infections (Desai et al., 2007).

Safety And Hazards

Without specific toxicity data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical and chemical properties, and any potential biological or pharmacological activity. This could involve in vitro studies, in vivo studies, or computational modeling.


Please note that this is a general analysis based on the structure and classes of compounds that this molecule belongs to. For a detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-31-23-15-20-22(16-24(23)32-2)29-26(33-14-8-11-18-9-4-3-5-10-18)30(25(20)28)17-19-12-6-7-13-21(19)27/h3-13,15-16,28H,14,17H2,1-2H3/b11-8+,28-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWASYIEYFGLR-GOHOYNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine

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